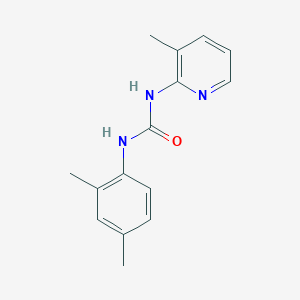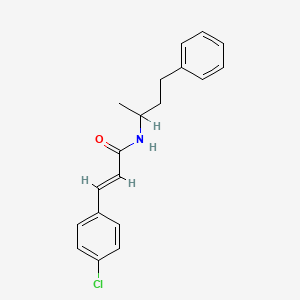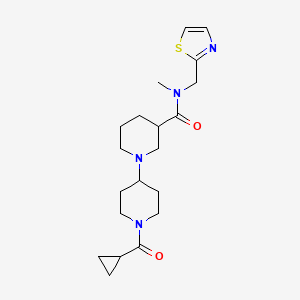![molecular formula C10H8FN5 B5379872 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile](/img/structure/B5379872.png)
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile, also known as FTTP, is a tetrazole-based compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile is not fully understood, but it is believed to involve the modulation of various biological pathways. In cancer cells, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been shown to induce apoptosis and inhibit cell proliferation by targeting the AKT/mTOR signaling pathway. In inflammation, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been reported to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neurological disorders, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. In vitro and in vivo studies have shown that 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile can reduce oxidative stress, inhibit inflammation, and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, its limited availability and high cost may pose a challenge for some researchers.
Orientations Futures
For the study of 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile include the development of 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile-based materials with unique properties and the investigation of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile involves the reaction of 2-fluorobenzonitrile with sodium azide and propargyl bromide. The resulting intermediate is then treated with acetic acid to yield 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propanenitrile has been employed as a ligand for the synthesis of metal complexes with enhanced catalytic activity.
Propriétés
IUPAC Name |
3-[5-(2-fluorophenyl)tetrazol-2-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c11-9-5-2-1-4-8(9)10-13-15-16(14-10)7-3-6-12/h1-2,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVDBFURCIFKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5379801.png)
![4-({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5379811.png)

![N-cyclopropyl-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-2-piperazinecarboxamide](/img/structure/B5379822.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5379823.png)
![(3aR*,5S*,6S*,7aS*)-2-[(2-cyclohexyl-5-pyrimidinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5379826.png)

![N-ethyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5379834.png)
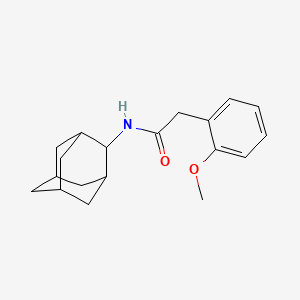
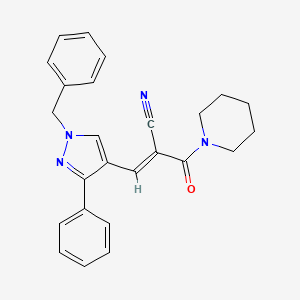
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5379864.png)
